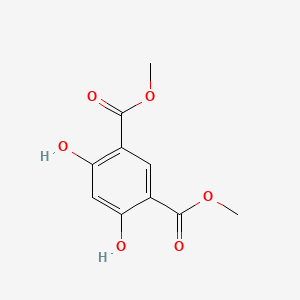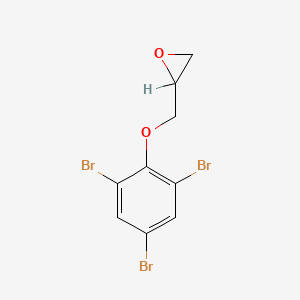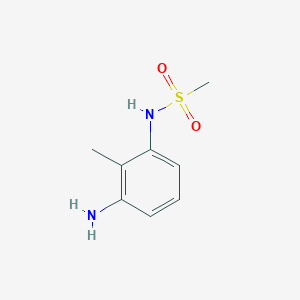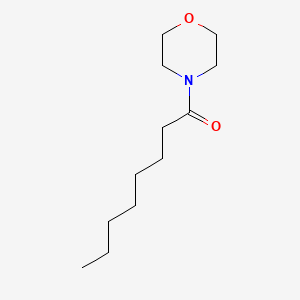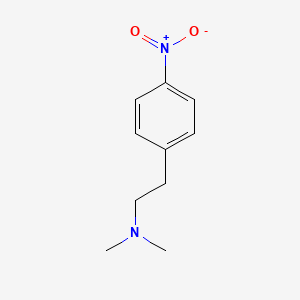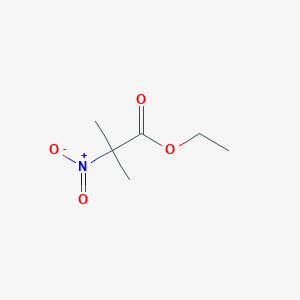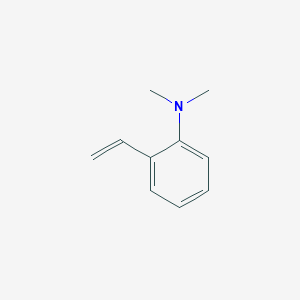
DIMETHYL-(2-VINYL-PHENYL)-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL-(2-VINYL-PHENYL)-AMINE is an organic compound characterized by the presence of a dimethylamino group attached to a 2-vinylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL-(2-VINYL-PHENYL)-AMINE typically involves the reaction of 2-vinylphenylamine with dimethyl sulfate or other methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
DIMETHYL-(2-VINYL-PHENYL)-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include N-oxides, ethyl-substituted derivatives, and various substituted phenylamines .
Wissenschaftliche Forschungsanwendungen
DIMETHYL-(2-VINYL-PHENYL)-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of DIMETHYL-(2-VINYL-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo polymerization and other reactions. These interactions contribute to the compound’s biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DIMETHYL-(2-VINYL-PHENYL)-METHANAMINE
- DIMETHYL-(2-VINYL-PHENYL)-ETHANAMINE
- DIMETHYL-(2-VINYL-PHENYL)-PROPIONAMINE
Uniqueness
DIMETHYL-(2-VINYL-PHENYL)-AMINE is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. The presence of both the dimethylamino and vinyl groups allows for a wide range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
5339-18-4 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-ethenyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H13N/c1-4-9-7-5-6-8-10(9)11(2)3/h4-8H,1H2,2-3H3 |
InChI-Schlüssel |
SEHANOMIAIWILJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C=C |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)
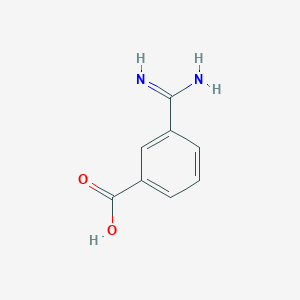
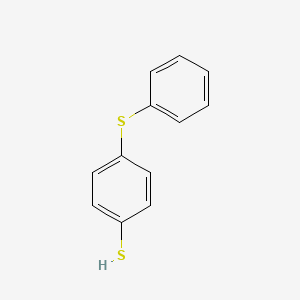
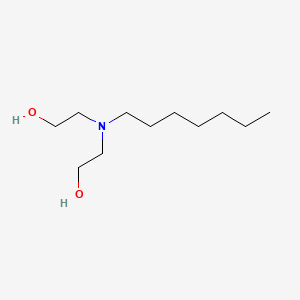
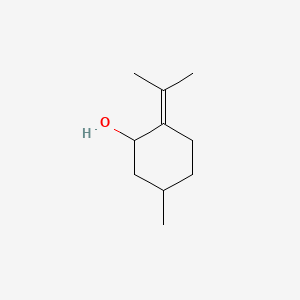
![Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate](/img/structure/B3191250.png)
